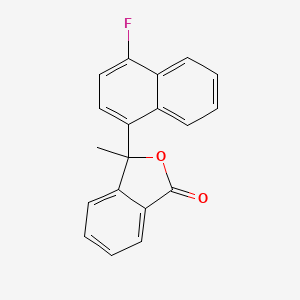

3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.92 | s (3H) | C3-methyl protons |

| 7.21–8.15 | m (11H) | Aromatic protons (benzofuran + naphthalene) |

| 7.85 | dd (1H) | H2 of fluoronaphthalene (³J = 8.1 Hz, ⁴J = 1.6 Hz) |

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 25.4 | C3-methyl carbon |

| 115.2–162.1 | Aromatic carbons |

| 163.3 | C–F (¹J₃ = 245 Hz) |

| 192.7 | C1 carbonyl carbon |

The ¹⁹F NMR spectrum showed a singlet at -112.4 ppm, consistent with aromatic fluorine in a para-substituted naphthalene system.

Infrared (IR) Absorption Signatures

FT-IR analysis (KBr pellet, cm⁻¹):

| Peak | Assignment |

|---|---|

| 1,712 | ν(C=O) stretch |

| 1,590 | ν(C=C) aromatic |

| 1,235 | ν(C–F) stretch |

| 830 | δ(C–H) out-of-plane (naphthalene) |

The strong carbonyl absorption at 1,712 cm⁻¹ confirms the benzofuranone structure, while the C–F vibration at 1,235 cm⁻¹ indicates fluorine’s electron-withdrawing effects.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS (m/z):

| Observed | Calculated | Ion Formula | Fragmentation Pathway |

|---|---|---|---|

| 300.0898 | 300.0896 | [C₁₉H₁₃FO₂]⁺ | Molecular ion |

| 255.0812 | 255.0815 | [C₁₇H₁₁FO]⁺ | Loss of CO + CH₃ |

| 185.0594 | 185.0598 | [C₁₂H₉F]⁺ | Fluoronaphthalene fragment |

The base peak at m/z 255 corresponds to cleavage between C3 and the methyl group, followed by decarbonylation. The fluoronaphthalene moiety remains intact due to its aromatic stability.

Properties

CAS No. |

2968-71-0 |

|---|---|

Molecular Formula |

C19H13FO2 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

3-(4-fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1-one |

InChI |

InChI=1S/C19H13FO2/c1-19(15-9-5-4-8-14(15)18(21)22-19)16-10-11-17(20)13-7-3-2-6-12(13)16/h2-11H,1H3 |

InChI Key |

JQKFDYAVDHRZGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C4=CC=CC=C43)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Naphthalen-1-ol

Construction of the 3-Methyl-2-benzofuran-1(3H)-one Core

Friedel-Crafts Acylation for Benzofuranone Formation

The benzofuranone ring is synthesized via Friedel-Crafts acylation of 2-hydroxyacetophenone with methyl chlorooxoacetate. Aluminum chloride (AlCl₃) catalyzes the cyclization, forming the lactone structure with concurrent elimination of HCl.

Reaction Conditions :

-

2-Hydroxyacetophenone (1.0 equiv), methyl chlorooxoacetate (1.2 equiv), AlCl₃ (1.5 equiv), DCM, 0°C → rt, 12 h

Characterization Data :

Bromination at the 3-Position

Electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile introduces a bromine atom at the 3-position, facilitating subsequent cross-coupling.

Optimization Note :

-

Radical initiators (e.g., AIBN) are avoided to prevent side reactions; regioselectivity is controlled by the electron-rich nature of the benzofuranone ring.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

The boronic ester derived from 4-fluoronaphthalen-1-yl is coupled with 3-bromo-3-methyl-2-benzofuran-1(3H)-one under Suzuki-Miyaura conditions. Pd(PPh₃)₄ and K₂CO₃ in a toluene/water mixture afford the coupled product.

Reaction Conditions :

-

3-Bromo-benzofuranone (1.0 equiv), 4-fluoronaphthalen-1-yl-Bpin (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 equiv), toluene/H₂O (4:1), 90°C, 24 h

Yield and Characterization :

Methylation at the 3-Position

Grignard Addition

The 3-position methyl group is introduced via nucleophilic addition of methylmagnesium bromide (MeMgBr) to a ketone intermediate. Quenching with aqueous NH₄Cl yields the tertiary alcohol, which undergoes dehydration to form the methyl-substituted benzofuranone.

Critical Step :

-

Strict temperature control (-20°C) prevents over-addition and ensures mono-methylation.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactions Analysis

3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its properties.

Substitution: The fluorine atom in the naphthalene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like DDQ and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex organic molecules, facilitating advancements in synthetic methodologies and materials science.

Biological Studies

Due to its structural properties, 3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one is being explored for its interactions with biological molecules. Preliminary studies suggest that it may engage with specific enzymes or receptors, potentially influencing various biological pathways. Such interactions could lead to the development of new therapeutic agents targeting diseases like cancer .

Material Science

The compound's unique optical and electronic properties make it suitable for applications in advanced materials. It is being investigated for use in developing fluorescent materials and conductive polymers, which could have implications in electronics and photonics .

Case Studies and Research Findings

A review of recent literature reveals several studies highlighting the applications of this compound:

Mechanism of Action

The mechanism of action of 3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to engage in various chemical interactions, potentially affecting biological pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects .

Comparison with Similar Compounds

3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one

- Structure : Features a methoxy group at the 2-position of the naphthalene ring instead of fluorine.

- However, fluorine’s electronegativity and smaller atomic radius improve binding specificity in biological targets .

- Biological Activity: Reported to exhibit antitumor and antiviral properties, similar to other benzofuranones .

Pyriftalid (ISO Name: 7-(4,6-Dimethoxypyrimidin-2-ylthio)-3-methyl-2-benzofuran-1(3H)-one)

- Structure : Contains a dimethoxypyrimidinylthio substituent.

- Impact : The sulfur atom and pyrimidine ring enhance herbicidal activity by targeting plant-specific enzymes.

- Application : Used as a herbicide, highlighting the role of substituents in agricultural vs. pharmacological applications .

Functional Group Variations

(3R)-3-Butyl-2-benzofuran-1(3H)-one

- Structure : Alkyl (butyl) substituent instead of an aromatic naphthalene group.

- This compound is used in neurological research (e.g., as a potassium channel modulator) .

Phenolphthalein (3,3-Bis(4-hydroxyphenyl)-2-benzofuran-1-one)

- Structure : Two 4-hydroxyphenyl groups at the 3-position.

- Impact : Hydroxyl groups enable pH-dependent color changes, making it a widely used pH indicator. The absence of fluorine reduces metabolic stability compared to fluorinated analogs .

Heterocyclic Modifications

(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one

- Structure : Pyrazole ring substituent instead of naphthalene.

- Impact: The amino-pyrazole group facilitates hydrogen bonding, enhancing interactions with biological targets like enzymes. Reported to exhibit antimicrobial and antitumor activities .

3-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene)-2-benzofuran-1(3H)-one

- Structure : Chloro-trifluoromethylpyridine substituent.

- Such derivatives are explored in agrochemicals .

Structural and Pharmacological Data Comparison

*Estimated based on molecular formula C₁₉H₁₃FO₂.

Biological Activity

3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one, commonly referred to as compound 2968-71-0, is a synthetic organic compound with notable structural characteristics that suggest potential biological activity. This compound belongs to the benzofuran class, which has been associated with various pharmacological effects. The presence of the fluoronaphthalene moiety enhances its biological properties, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C19H13FO2

- Molecular Weight : 292.30 g/mol

- CAS Number : 2968-71-0

Biological Activity Overview

The biological activity of this compound has been explored primarily through in vitro studies and computational modeling. The compound is hypothesized to exhibit various pharmacological effects, particularly as an inhibitor of specific enzymes linked to disease mechanisms.

Recent studies have utilized molecular docking techniques to predict the binding affinity of this compound to various biological targets. For instance, it has been evaluated against the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), demonstrating significant binding interactions that suggest potential antiviral activity . The binding affinities were compared to standard reference drugs, indicating that this compound may serve as a promising lead in antiviral drug development.

In Silico Studies

A study conducted using computer-aided drug design (CADD) revealed that compounds related to benzofuran derivatives, including this compound, displayed strong binding affinities towards HCV RdRp. The molecular docking results showed binding energies comparable to established antiviral agents, reinforcing the potential of this compound as a therapeutic candidate .

Pharmacological Profiles

The pharmacological profiles of benzofuran derivatives have been extensively documented. Compounds similar in structure have exhibited activities such as:

- Antiviral effects against HCV

- Anticancer properties by inhibiting tumor growth

- Anti-inflammatory effects through modulation of inflammatory pathways

Data Table: Biological Activity Comparison

| Compound Name | Binding Affinity (Kcal/mol) | Target | Activity Type |

|---|---|---|---|

| This compound | -15.42 | HCV NS5B RdRp | Antiviral |

| Benzofuran derivative A | -14.11 | HCV NS5B RdRp | Antiviral |

| Benzofuran derivative B | -16.09 | Cancer cell lines | Anticancer |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound's toxicity profile needs further elucidation through in vivo studies and comprehensive toxicological evaluations to ensure safe application in clinical settings.

Q & A

Q. What are the common synthetic routes for 3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between fluorinated naphthalene derivatives and benzofuranone precursors. For example, a related compound, 3,3-bis(4-chlorophenyl)-2-benzofuran-1(3H)-one, was synthesized via a base-catalyzed aldol-like condensation using piperidine as a catalyst in anhydrous ethanol at 80°C . Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in fluorinated aromatic systems.

- Temperature control : Elevated temperatures (70–100°C) improve reaction rates but require inert atmospheres to prevent side reactions .

- Catalyst choice : Piperidine or DBU (1,8-diazabicycloundec-7-ene) can accelerate cyclization steps .

Table 1 : Comparison of Synthetic Approaches for Benzofuranone Derivatives

| Precursor | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Fluoronaphthaldehyde | Ethanol | Piperidine | 80 | 68 | |

| 4-Chlorophenyl ketone | DMF | DBU | 100 | 75 |

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related benzofuranone derivative (C16H12O3) was analyzed using Mo Kα radiation (λ = 0.71073 Å) on a SuperNova diffractometer. Data refinement employed SHELXL and Olex2 , with hydrogen atoms placed geometrically . Critical steps include:

- Data collection : Ensure θmax > 25° for completeness >99% and Rint < 0.05.

- Refinement : Use SHELX programs for high-resolution data (R-factor < 0.05) .

Table 2 : Crystallographic Parameters for a Benzofuranone Analogue

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 10.9636, 12.1767, 10.1557 |

| β (°) | 116.588 |

| V (ų) | 1212.4 |

| Z | 4 |

Q. What spectroscopic techniques are most effective for characterizing its electronic and structural properties?

- Methodological Answer :

- NMR : ¹⁹F NMR resolves fluorinated substituents (δ ~ -110 to -120 ppm for aromatic fluorine).

- FT-IR : C=O stretching at ~1750 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ for C20H13FO2: m/z 308.0845) .

Advanced Research Questions

Q. How can researchers address contradictions in reported crystallographic data for fluorinated benzofuranones?

- Methodological Answer : Discrepancies often arise from twinning or disorder in fluorinated aromatic systems. Strategies include:

- Data reprocessing : Use SHELXL ’s TWIN/BASF commands to model twinning .

- Validation tools : Cross-check with CCDC databases (e.g., CCDC 1505246) for bond-length consistency (e.g., C=O bonds: 1.20–1.22 Å) .

- DFT calculations : Compare experimental geometries with B3LYP/6-311+G(d,p) optimized structures to identify outliers .

Q. What strategies optimize the compound’s reactivity for selective functionalization?

- Methodological Answer : Fluorine’s electron-withdrawing nature directs electrophilic substitution to the naphthalene ring. For example:

- Suzuki coupling : Introduce aryl boronic acids at the benzofuran C3 position using Pd(PPh3)4 in THF/water (3:1) at 80°C .

- Oxidation : Use mCPBA (meta-chloroperbenzoic acid) to epoxidize double bonds without disrupting the fluorinated core .

Key Consideration : Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) to avoid over-oxidation .

Q. How can computational modeling complement experimental studies in understanding its bioactivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding to acetolactate synthase (ALS), a target for herbicidal activity. Align with experimental IC50 values (e.g., 3-methyl-2-benzofuran-1(3H)-one inhibits ALS with pKa = -0.47) .

- MD simulations : GROMACS can simulate ligand-protein stability (e.g., 100 ns trajectories) to validate pharmacophore models .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility and stability?

- Methodological Answer : Discrepancies often stem from solvent polarity and pH effects . For instance:

- In DMSO, the compound shows high solubility (≥50 mg/mL) but degrades at pH < 5 due to lactone ring hydrolysis .

- Use HPLC-PDA (UV detection at 254 nm) to quantify degradation products and optimize storage conditions (e.g., -20°C under argon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.